molecular formula C9H13N3O B3076006 piperazin-1-yl(1H-pyrrol-2-yl)methanone CAS No. 1038285-42-5

piperazin-1-yl(1H-pyrrol-2-yl)methanone

Cat. No.: B3076006
CAS No.: 1038285-42-5
M. Wt: 179.22 g/mol
InChI Key: TXQFEINGSSZCCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperazin-1-yl(1H-pyrrol-2-yl)methanone is a heterocyclic compound that features both piperazine and pyrrole moieties. These structural units are significant in medicinal chemistry due to their presence in various pharmacologically active compounds. Piperazine derivatives are known for their wide range of biological activities, including antiviral, antipsychotic, and antimicrobial properties .

Mechanism of Action

Target of Action

Piperazin-1-yl(1H-pyrrol-2-yl)methanone is a complex compound with potential therapeutic applications. Its primary target is the Monoacylglycerol Lipase (MAGL) . MAGL is an enzyme that plays a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes, including pain sensation, mood, and memory .

Mode of Action

The compound acts as a reversible inhibitor of the MAGL enzyme . By inhibiting MAGL, it prevents the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG), leading to increased levels of 2-AG in the body . This results in enhanced activation of the cannabinoid receptors, potentially providing therapeutic benefits in conditions such as neurodegenerative diseases, cancer, chronic pain, and inflammatory pathologies .

Biochemical Pathways

The inhibition of MAGL affects the endocannabinoid system , a complex cell-signaling system in the body. The endocannabinoids, such as 2-AG, are synthesized on-demand in the plasma membrane and released into the extracellular space . After activating the cannabinoid receptors, endocannabinoids are transported into the cytoplasm and degraded by specific enzymes . By inhibiting MAGL, the degradation of 2-AG is reduced, leading to an increase in its levels and thus enhancing the activation of the cannabinoid receptors .

Pharmacokinetics

Similar compounds have been shown to exhibit good binding affinity in the nanomolar range

Result of Action

The inhibition of MAGL by this compound can lead to a variety of cellular effects. For instance, it can potentially enhance the activation of cannabinoid receptors, which may provide therapeutic benefits in various pathologies . Moreover, it has been suggested that similar compounds may have cytotoxic activity against certain cancer cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazin-1-yl(1H-pyrrol-2-yl)methanone typically involves the reaction of piperazine with a pyrrole derivative. One common method includes the acylation of piperazine with a pyrrole carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Piperazin-1-yl(1H-pyrrol-2-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Piperazin-1-yl(1H-pyrrol-2-yl)methanone has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperazin-1-yl(1H-pyrrol-2-yl)methanone is unique due to its dual presence of piperazine and pyrrole moieties, which confer a combination of biological activities not commonly found in other compounds. This dual functionality makes it a versatile candidate for various therapeutic applications .

Biological Activity

Piperazin-1-yl(1H-pyrrol-2-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data and research findings.

Chemical Structure and Synthesis

The compound this compound can be synthesized through various methods involving the reaction of piperazine with pyrrole derivatives. The general structure is characterized by a piperazine ring connected to a pyrrole moiety via a carbonyl group, which is essential for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to piperazine derivatives. For instance, a study evaluated 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), which shares structural similarities with this compound. PNT demonstrated significant antibacterial activity against various strains, including Staphylococcus aureus and MRSA, with minimum inhibitory concentrations (MICs) as low as 2.5 μg/mL .

Table 1: Antimicrobial Activity of Piperazine Derivatives

CompoundTarget BacteriaMIC (μg/mL)MBC (μg/mL)
PNTS. epidermidis2.52.5
PNTS. aureus2.55.0
PNTMRSA6.710

Anticancer Activity

Piperazine derivatives have also been investigated for their anticancer properties. A study screened several compounds for their effects on human breast cancer cell lines (MDA-MB-435). Among the tested compounds, those similar to this compound showed promising results in inhibiting cancer cell proliferation at concentrations ranging from 10 to 80 µg/mL .

Case Study: Anticancer Screening Results

In vitro testing revealed that specific derivatives exhibited significant cytotoxic effects:

Compound IDConcentration (µg/mL)% Inhibition
3a4065
3c4070

Anti-inflammatory Properties

The anti-inflammatory potential of piperazine derivatives has been explored in various studies. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models .

The biological activities of this compound are attributed to its ability to interact with various biological targets:

  • Antimicrobial Mechanism : The compound likely disrupts bacterial cell function by targeting inner bacterial structures rather than the membrane .
  • Anticancer Mechanism : It may induce apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and proliferation .
  • Anti-inflammatory Mechanism : The inhibition of inflammatory mediators suggests a pathway involving the suppression of NF-kB signaling or similar pathways.

Properties

IUPAC Name

piperazin-1-yl(1H-pyrrol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c13-9(8-2-1-3-11-8)12-6-4-10-5-7-12/h1-3,10-11H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXQFEINGSSZCCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
piperazin-1-yl(1H-pyrrol-2-yl)methanone
Reactant of Route 2
Reactant of Route 2
piperazin-1-yl(1H-pyrrol-2-yl)methanone
Reactant of Route 3
Reactant of Route 3
piperazin-1-yl(1H-pyrrol-2-yl)methanone
Reactant of Route 4
Reactant of Route 4
piperazin-1-yl(1H-pyrrol-2-yl)methanone
Reactant of Route 5
Reactant of Route 5
piperazin-1-yl(1H-pyrrol-2-yl)methanone
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
piperazin-1-yl(1H-pyrrol-2-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.